(Z)-Dec-1-enyldioctylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dec-1-enyldioctylaluminium is an organoaluminium compound characterized by the presence of a dec-1-enyl group and two octyl groups attached to an aluminium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dec-1-enyldioctylaluminium typically involves the reaction of dec-1-ene with dioctylaluminium hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-Dec-1-enyldioctylaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The dec-1-enyl and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Dec-1-enyldioctylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the formation of long-chain polymers makes it valuable in the plastics industry.
Biology
While its applications in biology are less common, this compound has been studied for its potential use in drug delivery systems. Its organometallic nature allows it to interact with biological molecules in unique ways, potentially enhancing the delivery of therapeutic agents.
Medicine
Research in medicine has explored the use of this compound in the development of novel pharmaceuticals. Its ability to form stable complexes with various ligands makes it a candidate for drug design and synthesis.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of high-performance materials and coatings.
Mechanism of Action
The mechanism by which (Z)-Dec-1-enyldioctylaluminium exerts its effects involves the interaction of its aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich species, facilitating catalytic reactions. The dec-1-enyl and octyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-Dec-1-enyldioctylaluminium include other organoaluminium compounds such as triethylaluminium, trimethylaluminium, and diisobutylaluminium hydride. These compounds share the common feature of having aluminium atoms bonded to organic groups.
Uniqueness
What sets this compound apart from its counterparts is the presence of the dec-1-enyl group, which imparts unique reactivity and selectivity. This structural feature allows it to participate in specific reactions that other organoaluminium compounds may not readily undergo.
Properties
CAS No. |
68900-77-6 |
---|---|
Molecular Formula |
C26H53Al |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
[(Z)-dec-1-enyl]-dioctylalumane |
InChI |
InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |
InChI Key |
UWJGEOKDDWFZCQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\[Al](CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.